3-Phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one
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Overview
Description
3-Phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with phenyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
Scientific Research Applications
3-Phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a simpler cyclopentene ring.
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another cyclopentene derivative with different substituents.
Uniqueness
3-Phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H22O |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-phenyl-2,5-di(propan-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H22O/c1-11(2)14-10-15(13-8-6-5-7-9-13)16(12(3)4)17(14)18/h5-9,11-12,14H,10H2,1-4H3 |
InChI Key |
BQEGTFDCJOYYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=C(C1=O)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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